molecular formula C5H10N6O8S2 B12935406 7H-Purine-2,6-diamine bis(sulfate)

7H-Purine-2,6-diamine bis(sulfate)

Cat. No.: B12935406
M. Wt: 346.3 g/mol
InChI Key: HIWXXLHSNSJYPC-UHFFFAOYSA-N
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Description

7H-Purine-2,6-diamine bis(sulfate): . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-2,6-diamine bis(sulfate) involves the reaction of 2,6-diaminopurine with sulfuric acid. One method involves adding 2,6-diaminopurine to a mixture of hydrofluoric acid and pyridine at about 15°C, followed by cooling the reactor content to -15°C .

Industrial Production Methods: Industrial production methods for 7H-Purine-2,6-diamine bis(sulfate) are not well-documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-2,6-diamine bis(sulfate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially disrupting their normal functions. This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Comparison: 7H-Purine-2,6-diamine bis(sulfate) is unique in its ability to cause cell cycle arrest in cancer cells, which is not a common feature among all purine derivatives. Its bis(sulfate) form also enhances its solubility and stability, making it more suitable for various biochemical applications .

Properties

Molecular Formula

C5H10N6O8S2

Molecular Weight

346.3 g/mol

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid

InChI

InChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4)

InChI Key

HIWXXLHSNSJYPC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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